
1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester is a chemical compound with the molecular formula C16H20N2O6 and a molecular weight of 336.34 g/mol . It is a derivative of terephthalic acid, where the carboxyl groups are esterified with ethanol and the benzene ring is substituted with acetylamino groups at the 2 and 5 positions .
Méthodes De Préparation
The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester typically involves the esterification of 1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)- with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or xylene to remove water formed during the reaction . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid derivatives.
Oxidation: The acetylamino groups can be oxidized to form nitro derivatives under strong oxidative conditions.
Substitution: The acetylamino groups can participate in substitution reactions, such as acylation or alkylation, to form new derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents such as potassium permanganate or hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The acetylamino groups can form hydrogen bonds with active sites of enzymes, influencing their activity . The ester groups can also undergo hydrolysis, releasing the active carboxylic acid derivatives that can further interact with biological targets .
Comparaison Avec Des Composés Similaires
1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester can be compared with other similar compounds, such as:
1,4-Benzenedicarboxylic acid, 2,5-diamino-, diethyl ester: This compound lacks the acetyl groups, which may result in different reactivity and biological activity.
1,4-Benzenedicarboxylic acid, 2,5-bis(methylamino)-, diethyl ester: The presence of methyl groups instead of acetyl groups can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ester and acetylamino groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
657412-63-0 |
|---|---|
Formule moléculaire |
C16H20N2O6 |
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
diethyl 2,5-diacetamidobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H20N2O6/c1-5-23-15(21)11-7-14(18-10(4)20)12(16(22)24-6-2)8-13(11)17-9(3)19/h7-8H,5-6H2,1-4H3,(H,17,19)(H,18,20) |
Clé InChI |
PJCHRRBRTCAMCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1NC(=O)C)C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
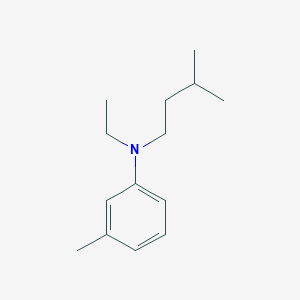
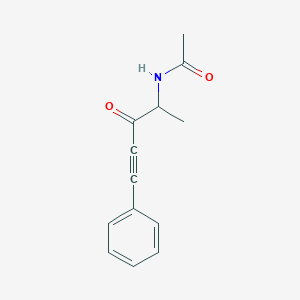
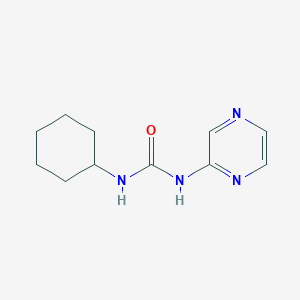
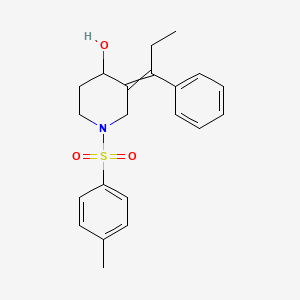
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)

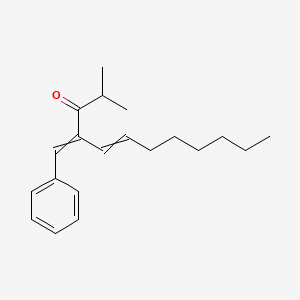
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)

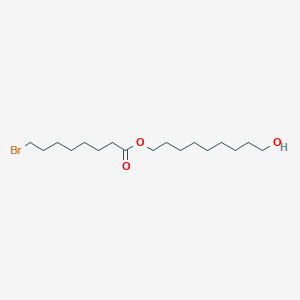
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)
